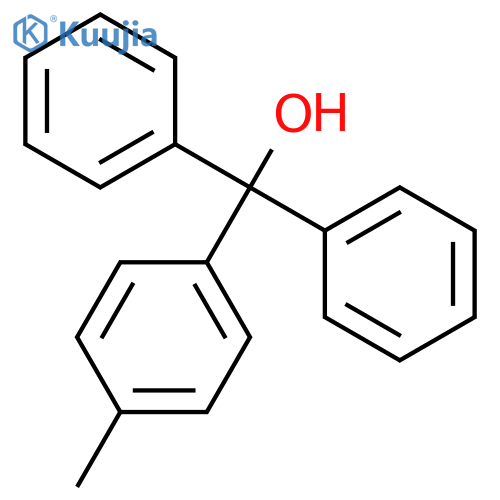Cas no 5440-76-6 (Diphenyl(p-tolyl)methanol)

Diphenyl(p-tolyl)methanol structure
商品名:Diphenyl(p-tolyl)methanol
Diphenyl(p-tolyl)methanol 化学的及び物理的性質
名前と識別子
-
- Diphenyl(p-tolyl)methanol
- (4-Methylphenyl)(diphenyl)methanol
- (4-methylphenyl)-diphenylmethanol
- 4-Methyltriphenylcarbinol
- Benzenemethanol,4-methyl-a,a-diphenyl-
- 4-Methylphenyldiphenylmethanol
- 4-Methyltriphenylmethanol
- 4-Methyltrityl alcohol
- Methanol,diphenyl-p-tolyl-
- NSC 20741
- p-Methyltritylcarbinol
- 1-(4-METHYLPHENYL)-1,1-DIPHENYLMETHANOL
- (4-methylphenyl)-di(phenyl)methanol
- Benzenemethanol, 4-methyl-alpha,alpha-diphenyl-
- 4-Methyltrityl-OH
- DTXSID10202790
- NSC20741
- 5440-76-6
- 4-Methyl-triphenylcarbinol
- A846997
- QUMADPCRQDGMNX-UHFFFAOYSA-N
- AS-18407
- SCHEMBL813126
- CS-0141480
- AKOS005068296
- (4-methylphenyl)-di(phenyl)methanol;Diphenyl(p-tolyl)methanol
- MFCD00092323
- Q63399106
- NSC-20741
- Diphenyl-p-tolylcarbinol
- p-Methyltrityl carbinol
- ALBB-032205
- (4-Methylphenyl)diphenylmethanol
- triphenylcarbinol, 4-methyl-
-
- MDL: MFCD00092323
- インチ: InChI=1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3
- InChIKey: QUMADPCRQDGMNX-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
計算された属性
- せいみつぶんしりょう: 274.13584
- どういたいしつりょう: 274.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 密度みつど: 1.112
- ゆうかいてん: 79-84°C
- ふってん: 429.7°Cat760mmHg
- フラッシュポイント: 170.7°C
- 屈折率: 1.613
- PSA: 20.23
- LogP: 4.27920
Diphenyl(p-tolyl)methanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302; H319
- 警告文: P264; P270; P280; P301+P312; P305+P351+P338; P330; P337+P313; P501
- ちょぞうじょうけん:Store at room temperature
Diphenyl(p-tolyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | BD9272831-250mg |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 97% | 250mg |
RMB 79.20 | 2025-02-21 | |
| Chemenu | CM309048-1g |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 95+% | 1g |
$622 | 2021-06-16 | |
| TRC | D494528-500mg |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 500mg |
$ 65.00 | 2022-06-02 | ||
| Fluorochem | 212620-1g |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 95% | 1g |
£67.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53115-250mg |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 97% | 250mg |
¥20.0 | 2024-07-16 | |
| Cooke Chemical | BD9272831-1g |
Diphenyl(p-tolyl)methanol |
5440-76-6 | 97% | 1g |
RMB 159.20 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-482479-1 g |
Diphenyl(p-tolyl)methanol, |
5440-76-6 | 1g |
¥903.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1265143-25g |
4-methyltriphenylcarbinol |
5440-76-6 | 98% | 25g |
$205 | 2024-06-06 | |
| abcr | AB456828-1g |
(4-Methylphenyl)-di(phenyl)methanol; . |
5440-76-6 | 1g |
€64.70 | 2024-08-03 | ||
| abcr | AB456828-25g |
(4-Methylphenyl)-di(phenyl)methanol; . |
5440-76-6 | 25g |
€304.80 | 2024-08-03 |
Diphenyl(p-tolyl)methanol 関連文献
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
5440-76-6 (Diphenyl(p-tolyl)methanol) 関連製品
- 1197-01-9(2-(4-Methylphenyl)propan-2-ol)
- 3881-15-0(Benzenemethanol-13C, a,a-diphenyl- (9CI))
- 1999-85-5(alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene)
- 76-84-6(Triphenyl methanol)
- 599-67-7(1,1-Diphenylethanol)
- 3247-00-5(4,4',4''-Trimethyltrityl alcohol)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5440-76-6)Diphenyl(p-tolyl)methanol

清らかである:99%
はかる:25g
価格 ($):181.0
Nanjing Jubai Biopharm
(CAS:5440-76-6)Diphenyl(p-tolyl)methanol

清らかである:99%
はかる:1kg
価格 ($):問い合わせ